Disperse Red 13 (CAS 3180-81-2) is a 'push-pull' monoazo dye recognized for its utility as a nonlinear optical (NLO) chromophore.[1] Its molecular structure, featuring an N-ethyl-N-(2-hydroxyethyl)amino donor group and a nitro acceptor group, facilitates intramolecular charge transfer, a key requirement for second and third-order NLO responses.[2] It is primarily used in guest-host polymer systems, where it is dispersed within a polymer matrix to create materials for applications like electro-optic modulators and optical data storage.[1][3] The specific substituents on its aromatic rings differentiate its performance from other closely related azo dyes, particularly in terms of thermal stability and the temporal stability of induced optical properties.[3]
Direct substitution of Disperse Red 13 with its close structural analog, Disperse Red 1 (DR1), is often unviable for high-performance applications. The key structural difference—a hydroxyl group on one ethyl chain in DR13 versus a simple ethyl group in DR1—leads to significant changes in material properties. Specifically, the 2-chloro substituent on the nitro-bearing benzene ring in DR13 introduces steric hindrance that is absent in DR1.[4] This feature is critical for slowing the relaxation of chromophore alignment in poled guest-host polymer systems, thereby improving the temporal stability of the material's electro-optic properties.[4] Furthermore, these structural variations influence thermal stability and solubility in specific polymer matrices, making the two compounds non-interchangeable where processability and long-term device stability are critical procurement factors.
In a direct comparison within a high glass transition temperature (Tg) polyetherketone (PEK-c) host, poled films containing Disperse Red 13 demonstrated superior temporal stability of their nonlinear optical properties compared to films with Disperse Red 1. The enhanced stability of the DR13 system is attributed to the steric hindrance provided by the chlorine atom on the benzene ring, which physically inhibits the relaxation of the poled chromophore orientation.[3][4] While a specific decay constant was not provided for DR1 in this study, the authors explicitly state that this structural feature in DR13 was chosen to overcome the characteristically fast decay of NLO properties seen in many guest-host systems, including those based on DR1.[4]
| Evidence Dimension | Temporal stability of NLO properties in a poled polymer |
| Target Compound Data | Qualitatively higher stability due to steric hindrance from a Cl substituent, designed to prevent rapid decay. |
| Comparator Or Baseline | Disperse Red 1 (DR1) in the same polymer host, which is known for faster decay of NLO properties. |
| Quantified Difference | Not quantified numerically in the study, but presented as the primary reason for selecting DR13 over DR1. |
| Conditions | Guest-host system with 20 wt% chromophore in polyetherketone (PEK-c), poled just below the composite Tg of 223 °C. |
For fabricating durable electro-optic devices, longer-lasting chromophore alignment translates directly to a longer operational lifetime, making DR13 a more reliable choice for stable, long-term performance.
In a guest-host system comprising 20 wt% Disperse Red 13 in a high-Tg polyetherketone (PEK-c) polymer, an electro-optic coefficient (r33) of 10.2 pm/V was achieved at a wavelength of 632.8 nm.[4] This value is competitive within the class of guest-host azo dye systems and demonstrates the compound's effectiveness as an active NLO chromophore. For comparison, systems based on the common benchmark Disperse Red 1 in PMMA typically show r33 values in the range of 2.5-14 pm/V, depending heavily on the poling efficiency and chromophore concentration. The result for DR13 confirms its standing as a high-performance option.
| Evidence Dimension | Electro-optic coefficient (r33) |
| Target Compound Data | 10.2 pm/V |
| Comparator Or Baseline | Typical Disperse Red 1 systems (e.g., in PMMA host) with r33 values of 2.5-14 pm/V. |
| Quantified Difference | Falls within the high-performance range of its main comparator class. |
| Conditions | 20 wt% DR13 in PEK-c polymer host, poled, measured at 632.8 nm. |
A higher r33 value allows for the fabrication of electro-optic devices that require lower operating voltages, which is a critical parameter for efficiency and integration with standard electronics.
Disperse Red 13 demonstrates excellent processability for fabricating optical-quality thin films, a key requirement for device manufacturing. It is readily soluble in common organic solvents like 1,2-dichloroethane, allowing for the creation of homogeneous guest-host solutions with high chromophore loading (e.g., 20 wt%).[4] These solutions can be processed via standard spin-coating techniques to produce uniform polymer films with thicknesses on the order of 1 µm.[4] This contrasts with other NLO chromophores that may suffer from poor solubility or aggregation at higher concentrations, leading to light scattering and reduced device performance. The good miscibility of DR13 with host polymers like polyetherketone is a noted advantage for achieving high-quality, stable NLO materials.[4]
| Evidence Dimension | Solubility and Processability |
| Target Compound Data | Soluble in 1,2-dichloroethane to form 5 wt% total solids solutions (with 20 wt% dye loading relative to polymer); suitable for spin-coating. |
| Comparator Or Baseline | Other NLO dyes which may have limited solubility or aggregate at high concentrations. |
| Quantified Difference | Not applicable (qualitative advantage). |
| Conditions | Dissolved in 1,2-dichloroethane with polyetherketone (PEK-c) for spin coating of thin films. |
Reliable solubility and film-forming properties are critical for reproducible manufacturing of high-performance optical and electro-optic devices, reducing processing failures and ensuring material uniformity.
Disperse Red 13 is a strong candidate for the active chromophore in guest-host polymer systems for electro-optic modulators. Its demonstrated high electro-optic coefficient (10.2 pm/V) allows for efficient modulation at lower voltages.[4] Crucially, its superior temporal stability compared to analogs like Disperse Red 1, due to sterically hindered relaxation, makes it the right choice for devices where long-term, stable performance is a primary design requirement.[4]
When creating NLO materials that must withstand elevated processing or operating temperatures, Disperse Red 13 is a suitable choice. Its compatibility and good miscibility with high-Tg polymers like polyetherketone (Tg of composite = 223 °C) enable the fabrication of thermally stable poled films.[4] This ensures that the induced non-linear optical properties are maintained at temperatures where systems based on lower-Tg hosts (like PMMA) would fail due to chromophore reorientation.
The excellent solubility of Disperse Red 13 in common processing solvents facilitates its use in applications requiring high-quality, solution-cast thin films.[4] Its reversible cis-trans photoisomerization makes it suitable for optical memory and switching devices.[3] For research and development requiring reproducible film morphology and high chromophore concentration without aggregation, DR13 provides a reliable and processable starting material.
Irritant